molecular formula C3H4Cl2 B155052 cis-1,3-DICHLOROPROPENE CAS No. 10061-01-5

cis-1,3-DICHLOROPROPENE

Cat. No.: B155052
CAS No.: 10061-01-5
M. Wt: 110.97 g/mol
InChI Key: UOORRWUZONOOLO-UPHRSURJSA-N
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Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992)
(Z)-1,3-dichloropropene is the (Z)-isomer of 1,3-dichloropropene. It is a 1,3-dichloropropene and a chloroalkene. It derives from a hydride of a propene.

Mechanism of Action

Target of Action

The primary target of cis-1,3-Dichloropropene is the nematodes that harm plant roots . It is used mainly in farming as a pesticide, specifically as a preplant fumigant .

Mode of Action

It is known that it interacts with the nematodes, leading to their elimination .

Biochemical Pathways

It is known that it can be degraded through biodegradation pathways that have evolved over time . One pathway degrades the chlorocarbon to acetaldehyde via chloroacrylic acid .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed and its major metabolic pathway is glutathione conjugation, leading to its detoxification and excretion .

Result of Action

The result of this compound’s action is the elimination of nematodes that harm plant roots, thereby protecting the plants from damage . It should be noted that this compound has been shown to cause chronic exposure and carcinogenesis in some animal models .

Action Environment

This compound is a liquid denser than water and moderately volatile. It is characterized by moderate solubility, and it will volatilize rapidly once dissolved and adsorbs moderately to organic matter . During a spill, this compound will evaporate in part but may also enter into the soil or migrate into a waterway . The liquid this compound that accumulates in a saturated zone will gradually dissolve before volatilization occurs . The adsorbed this compound in the vadose and saturated zones will gradually disappear, liberating contamination in either the gaseous or dissolved state .

Properties

IUPAC Name

(Z)-1,3-dichloroprop-1-ene
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InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-
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InChI Key

UOORRWUZONOOLO-UPHRSURJSA-N
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Canonical SMILES

C(C=CCl)Cl
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Isomeric SMILES

C(/C=C\Cl)Cl
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Molecular Formula

C3H4Cl2
Record name CIS-1,3-DICHLORO-1-PROPENE
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DSSTOX Substance ID

DTXSID1032305
Record name (Z)-Dichloropropene
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Molecular Weight

110.97 g/mol
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Physical Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992), Colorless to straw-colored liquid with a sharp, sweet, irritating, chloroform-like odor. [insecticide] [Note: Exists as mixture of cis- & trans-isomers.] [NIOSH]
Record name CIS-1,3-DICHLORO-1-PROPENE
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Boiling Point

219.7 °F at 760 mmHg (NTP, 1992), 104.3 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Sol in ether, benzene, and chloroform, Miscible with hydrocarbons, halogenated solvents, esters, and ketones, In water, 2,700 mg/l @ 25 °C.
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Density

1.217 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.224 @ 20 °C
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Vapor Density

1.4 AT 37.8 °C (AIR= 1)
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Vapor Pressure

43 mmHg at 77 °F (NTP, 1992), 28.0 [mmHg], 26.3 mm Hg @ 20 °C
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Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.
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Impurities

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/
Record name CIS-1,3-DICHLOROPROPENE
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Color/Form

COLORLESS LIQUID

CAS No.

10061-01-5, 542-75-6
Record name CIS-1,3-DICHLORO-1-PROPENE
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Record name 1-Propene, 1,3-dichloro-, (Z)-
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Synthesis routes and methods

Procedure details

Further exemplary quaternary ammonium compounds include benzalkonium chlorides, substituted benzalkonium chlorides, cetylpyridinium chloride, N-(3-chloroallyl) hexaminium chloride, domiphen bromide, benzethonium chloride, and methylbenzethonium chloride. Monoalkyltrimethyl ammonium salts include cetyltrimethyl ammonium bromide, alkyltrimethyl ammonium chloride, alkylaryltrimethyl ammonium chloride, and cetyl-dimethyl ethyl ammonium bromide. Exemplary monoalkyldimethylbenzyl ammonium salts include alkyldimethylbenzyl ammonium chlorides such as those sold under the names BTC 824, Hyamine 3500, Cyncal Type 14, and Catigene. Additionally included are substituted benzyl quaternary ammonium compounds including dodecyldimethyl-3, 4-dichlorobenzyl ammonium chloride such as that sold under the name Riseptin. Additionally included are mixtures of alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides such as BTC 2125M, Barquat 4250. Dialkyldimethyl ammonium salts include didecyldimethyl ammonium halides such as those available as Deciquam 222 and Bardac 22, and octyldecyldimethyl ammonium chloride such as those available under the name DTC 812. Heteroaromatic ammonium salts include cetylpyridinium halide, the reaction product of hexamethylenetetramine with 1, 3-dichloropropene to provide cis-isomer 1-(3-chloroallyl)-3, 5, 7-triaza-1-azoniaadamantane, alkyl-isoquinolinium bromide, and alkyldimethyl-naphthylmethyl ammonium chloride. Poly substituted quaternary ammonium salts include alkyldimethylbenzyl ammonium saccarinate and methylethylbenzyl ammonium cyclohexylsulfamate. Bis-quatemary ammonium salts include 1, 10-bis(2-methyl-4-aminoquinolinium chloride)-decane and 1, 6-bis(1-methyl-3-(2, 2, 6-trimethyl cyclohexyl)-propyldimethyl ammonium chloride) hexane. Additionally included are polymeric quaternary ammonium compounds including those available under the names WSCP, Mirapol-A15, and Onamer M.
[Compound]
Name
alkyltrimethyl ammonium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alkylaryltrimethyl ammonium chloride
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0 (± 1) mol
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reactant
Reaction Step Two
[Compound]
Name
monoalkyldimethylbenzyl ammonium
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alkyldimethylbenzyl ammonium chlorides
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[Compound]
Name
substituted benzyl quaternary ammonium
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Name
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
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Reaction Step Eight
[Compound]
Name
Dialkyldimethyl ammonium
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Name
didecyldimethyl ammonium halides
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[Compound]
Name
Heteroaromatic ammonium salts
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Reaction Step Fourteen
[Compound]
Name
cetylpyridinium halide
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Type
reactant
Reaction Step Fifteen
Name
cetylpyridinium chloride
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0 (± 1) mol
Type
catalyst
Reaction Step 16
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catalyst
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Reaction Step 21
[Compound]
Name
quaternary ammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
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0 (± 1) mol
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Reaction Step 26
[Compound]
Name
Monoalkyltrimethyl ammonium
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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